molecular formula C11H15N3O2 B1443322 N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide CAS No. 1021243-96-8

N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide

Cat. No. B1443322
M. Wt: 221.26 g/mol
InChI Key: LBBBIGNTYNFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of N’-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide is C11H15N3O2 . Its molecular weight is 221.26 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

Microwave-assisted Synthesis The compound N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide and its derivatives have been utilized in microwave-assisted synthetic processes. For instance, 4-hydroxycoumarin reacted with morpholine under microwave irradiation to yield N-substituted 4-aminocoumarins with notably short reaction times and high yields, indicating the efficiency of microwave-assisted processes in synthesizing such compounds (Stoyanov & Ivanov, 2004).

Synthesis of Indole Derivatives The compound has been employed in the synthesis of indole derivatives, a crucial class of compounds in medicinal chemistry. For instance, N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacted with morpholine derivatives to produce morpholino-substituted cyclohexane-and cyclopentane-fused indole derivatives, highlighting the compound’s role in constructing complex and biologically significant molecular frameworks (Borisov, Kamanina, & Velikorodov, 2007).

Biological Applications

Anti-proliferative Activity Derivatives of N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells. For example, certain benzophenone morpholine conjugates have been shown to exhibit significant anti-mitogenic activity and potential in arresting cancer progression through cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).

Glucosidase Inhibition and Antioxidant Activity The compound and its derivatives have been synthesized and screened for in vitro antioxidant activities and as glucosidase inhibitors. These studies have revealed that certain benzimidazole derivatives with morpholine show promising antioxidant activities and glucosidase inhibitory potential, indicating their relevance in therapeutic applications related to oxidative stress and diabetes management (Özil, Parlak, & Baltaş, 2018).

Pharmacological and Toxicological Screening

Pharmacological Evaluation of Schiff Bases Schiff bases of 4-(2-Aminophenyl)-Morpholines, synthesized using N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide, have been pharmacologically screened and shown to possess significant analgesic, anti-inflammatory, and antimicrobial activities, highlighting the compound’s potential in drug discovery and development (Panneerselvam, Priya, Kumar, & Saravanan, 2009).

Toxicological Evaluation of Benzimidazole-Morpholine Derivatives Benzimidazole-morpholine derivatives have undergone toxicological screening, indicating their potential as multi-action therapeutic agents. The studies suggest the absence of cytotoxic and genotoxic properties in certain compounds, emphasizing their safety profile and potential in treating inflammatory diseases (Can et al., 2017).

properties

IUPAC Name

N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBBIGNTYNFIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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